molecular formula C8H14O B14422762 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- CAS No. 81554-15-6

2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans-

Cat. No.: B14422762
CAS No.: 81554-15-6
M. Wt: 126.20 g/mol
InChI Key: UMYYXAXDBFKPKM-YUMQZZPRSA-N
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Description

2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is a chemical compound with the molecular formula C8H14O. It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom. This compound is known for its unique structural features, including a double bond and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- can be achieved through various methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Geranic oxide
  • Linalool-3,7-oxide
  • Dehydroxylinalooloxide A

Uniqueness

2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is unique due to its specific structural features, such as the presence of a double bond and a methyl group

Properties

CAS No.

81554-15-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R,6S)-2-ethenyl-6-methyloxane

InChI

InChI=1S/C8H14O/c1-3-8-6-4-5-7(2)9-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m0/s1

InChI Key

UMYYXAXDBFKPKM-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)C=C

Canonical SMILES

CC1CCCC(O1)C=C

Origin of Product

United States

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